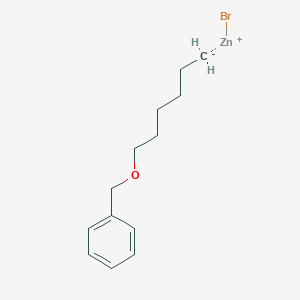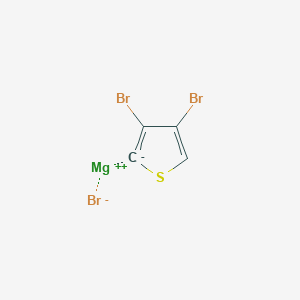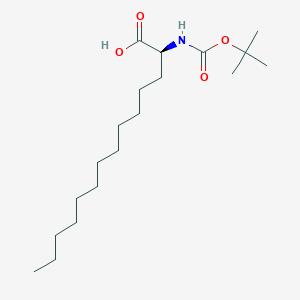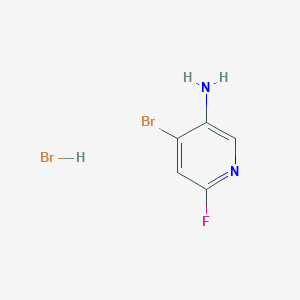
5-(3,4,5-Trifluorophenyl)-1-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4,5-Trifluorophenyl)-1-pentene is an organic compound characterized by the presence of a trifluorophenyl group attached to a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trifluorophenyl)-1-pentene typically involves the reaction of 3,4,5-trifluorophenyl derivatives with appropriate alkenyl precursors. One common method includes the use of Grignard reagents, where 3,4,5-trifluorophenyl magnesium bromide reacts with 1-pentene under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving the use of specialized catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-Trifluorophenyl)-1-pentene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the pentene chain to a single bond, forming saturated derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include trifluorophenyl alcohols, ketones, and various substituted trifluorophenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3,4,5-Trifluorophenyl)-1-pentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for compounds that require enhanced stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with improved chemical resistance.
Mechanism of Action
The mechanism of action of 5-(3,4,5-Trifluorophenyl)-1-pentene involves its interaction with various molecular targets, depending on its specific application. In biological systems, the trifluorophenyl group can enhance the compound’s binding affinity to target proteins or enzymes, influencing their activity and leading to desired therapeutic effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluorophenylboronic acid
- 3,4,5-Trifluorophenylmethanol
- 3,4,5-Trifluorophenylacetic acid
Uniqueness
5-(3,4,5-Trifluorophenyl)-1-pentene is unique due to its pentene chain, which imparts different chemical reactivity and physical properties compared to other trifluorophenyl derivatives. This uniqueness makes it valuable in specific synthetic applications where the presence of a double bond or the length of the carbon chain is crucial.
Properties
IUPAC Name |
1,2,3-trifluoro-5-pent-4-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-2-3-4-5-8-6-9(12)11(14)10(13)7-8/h2,6-7H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVFVJJKANFVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=C(C(=C1)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)
![3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B6295019.png)
![Pyrazolo[1,5-b]pyridazin-6-ol](/img/structure/B6295020.png)
